((2,5-Dimethylphenyl)sulfonyl)alanine
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Overview
Description
((2,5-Dimethylphenyl)sulfonyl)alanine is a compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol It is a derivative of alanine, an amino acid, and features a sulfonyl group attached to a 2,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dimethylphenyl)sulfonyl)alanine typically involves the reaction of alanine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
((2,5-Dimethylphenyl)sulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfoxides. Substitution reactions can lead to a variety of substituted this compound derivatives .
Scientific Research Applications
((2,5-Dimethylphenyl)sulfonyl)alanine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ((2,5-Dimethylphenyl)sulfonyl)alanine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ((2,5-Dimethylphenyl)sulfonyl)acetonitrile
- [4-((2,5-Dimethylphenyl)sulfonyl)-1-piperazinyl]-2-quinolinylmethanone
- 1-((2,5-Dimethylphenyl)sulfonyl)piperazine
- 1-((2,5-Dimethylphenyl)sulfonyl)-4-piperidinecarbohydrazide
- N-((2,5-Dimethylphenyl)sulfonyl)phenylalanine
- N-((2,5-Dimethylphenyl)sulfonyl)threonine
Uniqueness
((2,5-Dimethylphenyl)sulfonyl)alanine is unique due to its specific structure, which combines the properties of alanine and a sulfonyl group attached to a dimethylphenyl ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
((2,5-Dimethylphenyl)sulfonyl)alanine is a sulfonamide derivative of the amino acid L-alanine, characterized by its unique structural features, including a sulfonyl group. This compound has garnered attention in recent years due to its potential biological activities, particularly in modulating various cellular pathways and interactions with proteins and enzymes.
- Chemical Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : Approximately 333.4 g/mol
- IUPAC Name : (2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid
The biological activity of this compound is primarily attributed to its sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.
- Alteration of Protein Function : By modifying protein interactions and conformations, it can influence various signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
- Enzyme Inhibition :
- Cellular Signaling Modulation :
- Anticancer Potential :
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study focusing on the inhibition of acetylcholinesterase revealed that this compound exhibited competitive inhibition characteristics. The compound was tested against various concentrations of AChE, showing significant inhibitory effects at specific concentrations, indicating its potential as a therapeutic agent for conditions like Alzheimer’s disease.
Case Study: Anticancer Activity
In vitro assays demonstrated that this compound could inhibit the proliferation of HCT116 colon cancer cells. The compound's mechanism involved inducing reactive oxygen species (ROS) production, leading to apoptosis in cancer cells. The observed EC50 was approximately 7.1 μM, suggesting a promising lead for further development .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-8(2)10(6-7)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCEOYOBCBKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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